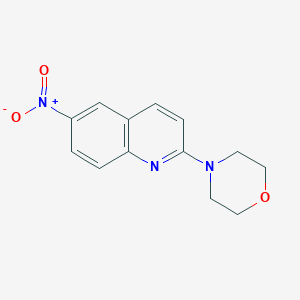

2-Morpholin-4-yl-6-nitroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

648423-86-3 |

|---|---|

Molecular Formula |

C13H13N3O3 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

4-(6-nitroquinolin-2-yl)morpholine |

InChI |

InChI=1S/C13H13N3O3/c17-16(18)11-2-3-12-10(9-11)1-4-13(14-12)15-5-7-19-8-6-15/h1-4,9H,5-8H2 |

InChI Key |

UDPPOHORCROCQM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 Morpholin 4 Yl 6 Nitroquinoline Derivatives

Impact of Substituent Position and Electronic Effects on Biological Potency

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the quinoline ring. researchgate.net The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the compound's interaction with biological targets. researchgate.netacs.org

The position of substituents on the quinoline ring significantly influences their biological activity. For instance, in a series of 2-arylquinolines, compounds with substitutions at the C-6 position displayed notable activity against certain cancer cell lines. rsc.org The electronic nature of these substituents is also critical. The introduction of both electron-donating groups (EDGs) like -CH3 and -OCH3, and electron-withdrawing groups (EWGs) such as -Cl, -F, and -NO2 can enhance electronic properties, lipophilicity, and receptor-binding affinities, thereby improving biological efficacy. researchgate.net

In the context of 2-morpholin-4-yl-6-nitroquinoline, the nitro group at the 6-position and the morpholine (B109124) ring at the 2-position are key determinants of its activity. The specific placement of these groups creates a distinct electronic environment that dictates the molecule's reactivity and potential for biological interactions.

| Substituent Position | General Impact on Biological Activity | Reference Example |

|---|---|---|

| C-6 | Substitutions at this position can significantly enhance anticancer activity. | C-6 substituted 2-phenylquinolines showed important activities against PC3 and HeLa cancer cell lines. rsc.org |

| C-4 | Substitutions can improve activity; for example, 4-methyl and 4-phenyl substitutions in some quinoline derivatives led to potent caspase-3 inhibition. researchgate.net | 4-methyl-and 4-phenyl-substituted pyrrolo[3,4-c]quinoline-1,3-diones were the most active compounds within their series against caspase-3. researchgate.net |

| C-2 | The nature of the substituent at C-2 is critical. In some series, 2-arylquinoline derivatives showed better activity profiles than 2-acetamido-2-methyl-THQs. rsc.org | 2-arylquinoline derivatives displayed a better activity profile against evaluated cancer cell lines than 2-acetamido-2-methyl-THQs. rsc.org |

Role of the Nitro Group in Modulating Biological Activity and Reactivity

The nitro group (-NO2) is a potent electron-withdrawing group that significantly influences the electronic properties of the quinoline ring. nih.gov Its presence can enhance the molecule's ability to interact with biological targets through various mechanisms. taylorandfrancis.comnih.gov

The nitro group is a key pharmacophore in many bioactive molecules and can also act as a toxicophore. nih.govnih.gov Its strong electron-withdrawing nature can create electron-deficient regions in the molecule, making it susceptible to nucleophilic attack by residues like cysteine in target proteins. taylorandfrancis.com This can lead to the formation of covalent bonds and irreversible inhibition of enzymes. Furthermore, the nitro group can undergo metabolic reduction to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can be toxic to cells. nih.gov This bioreductive activation is a key mechanism for the activity of many nitroaromatic drugs. taylorandfrancis.com

In the case of this compound, the nitro group at the 6-position is expected to make the quinoline ring more electron-deficient, potentially enhancing its reactivity towards biological nucleophiles. The position of the nitro group is also crucial; for example, in quinazoline (B50416) derivatives, a nitro group at the 6-position has been a key feature in compounds designed as EGFR inhibitors. nih.gov

| Property | Effect of the Nitro Group | Mechanism |

|---|---|---|

| Electronic Nature | Strongly electron-withdrawing. nih.gov | Creates electron-deficient centers in the aromatic ring. taylorandfrancis.com |

| Reactivity | Can act as a pharmacophore and toxicophore. nih.govnih.gov | Undergoes metabolic reduction to reactive intermediates; can participate in nucleophilic aromatic substitution. nih.govtaylorandfrancis.com |

| Target Interaction | Can enhance binding to proteins and enzymes. taylorandfrancis.com | The electron-deficient nature facilitates interactions with nucleophilic sites on biomolecules. taylorandfrancis.com |

Influence of the Morpholine Substituent on Target Interaction and Receptor Binding

The morpholine ring is a common substituent in many biologically active compounds, often introduced to improve physicochemical properties and target engagement. nih.gove3s-conferences.org Its presence can enhance solubility, improve brain permeability, and provide specific interactions within a receptor's binding pocket. nih.gov

Stereochemical Considerations in Activity Profiling

While this compound itself is achiral, the introduction of chiral centers into its derivatives can have a profound impact on their biological activity. Stereochemistry is a critical factor in drug design, as different enantiomers or diastereomers of a chiral compound can exhibit vastly different pharmacological profiles. nih.gov

The differential activity of stereoisomers often arises from their distinct three-dimensional arrangements, which dictate how they fit into the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. nih.gov For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was at play. nih.gov

Should derivatives of this compound be synthesized with chiral centers, for instance, by introducing substituents on the morpholine ring or elsewhere on the quinoline core, it would be crucial to separate and evaluate the individual stereoisomers. This would allow for a comprehensive understanding of the stereochemical requirements for optimal biological activity.

Comparative Analysis with Structurally Related Bioactive Quinoline Derivatives

The biological activity of this compound can be better understood by comparing it with other bioactive quinoline derivatives. The quinoline scaffold is present in a multitude of compounds with diverse therapeutic applications. benthamdirect.comnih.gov

For example, many anticancer agents are based on the quinoline core. researchgate.netresearchgate.net These compounds often exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, or tubulin polymerization. globalresearchonline.net The specific substitution pattern on the quinoline ring is what fine-tunes the compound's mechanism of action and its cellular target.

Comparing this compound to other quinoline-based drugs reveals the importance of the specific combination of the morpholine and nitro groups. For instance, while some 4-aminoquinoline (B48711) derivatives are potent kinase inhibitors, the 2-morpholino substitution in our compound of interest might direct it towards a different set of biological targets. nih.gov Similarly, the presence of the nitro group is a distinguishing feature, as many other bioactive quinolines may possess different electron-withdrawing or electron-donating groups at the 6-position, leading to altered reactivity and biological effects. researchgate.net

| Compound Class | Key Structural Features | Primary Biological Activity | Mechanism of Action (if known) |

|---|---|---|---|

| 4-Aminoquinolines | Amino group at C-4. | Antimalarial, anticancer. acs.orgnih.gov | Inhibition of heme polymerization (antimalarial); kinase inhibition (anticancer). acs.orgnih.gov |

| 2-Arylquinolines | Aryl group at C-2. | Anticancer. rsc.org | Varies depending on the aryl substituent and other groups on the quinoline ring. rsc.org |

| Quinoline-metronidazole hybrids | Quinoline linked to a metronidazole (B1676534) moiety. | Antileishmanial. nih.gov | Induction of oxidative stress and apoptosis in the parasite. nih.gov |

| This compound | Morpholine at C-2, nitro group at C-6. | (Specific activity to be determined by further research) | (Likely involves the electronic effects of the nitro group and interactions of the morpholine moiety) |

Investigation of Biological Activities: in Vitro and Mechanistic Perspectives

Antimicrobial Activity Studies

While there is no specific data on the antimicrobial effects of 2-Morpholin-4-yl-6-nitroquinoline, the morpholine (B109124) and quinoline (B57606) scaffolds are known components in molecules with antimicrobial properties. researchgate.netnih.govnih.govresearchgate.net

Spectrum of Activity Against Diverse Microbial Strains

No studies detailing the spectrum of antimicrobial activity for this compound were found. However, research on other classes of morpholine-containing compounds has demonstrated their potential as adjuvants to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria. nih.gov For instance, certain morpholine-containing 5-arylideneimidazolones have been explored for their ability to potentiate the action of oxacillin. nih.gov Similarly, various quinoline derivatives, such as nitroxoline, have a known history of use against urinary tract pathogens like Escherichia coli. nih.gov

Proposed Cellular and Molecular Mechanisms of Antimicrobial Action

Specific molecular mechanisms for this compound have not been elucidated. For related compounds, the mechanisms are varied. For example, some morpholine derivatives are being investigated for their role in inhibiting bacterial efflux pumps, which are a major cause of antibiotic resistance. nih.gov

Anticancer Activity Studies

The anticancer potential of the quinoline nucleus is well-documented, with several derivatives approved for therapeutic use. nih.gov Many studies focus on the synthesis and evaluation of novel quinoline compounds as potential anticancer agents. nih.govnih.govnih.gov

Evaluation of Cytotoxicity in Cancer Cell Models

There is no available data on the cytotoxicity of this compound. However, studies on other 2-morpholino-quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a series of novel 2-morpholino-4-anilinoquinoline compounds showed potent anticancer activity against the HepG2 (human liver cancer) cell line. nih.gov In that study, derivatives were tested at different concentrations, with some exhibiting IC₅₀ values in the low micromolar range. nih.gov Similarly, 8-substituted 2-morpholin-4-yl-quinolin-4-ones have been synthesized and shown to be potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair. nih.gov

Interactive Data Table: Cytotoxicity of Related 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells

Note: This data is for related compounds, not this compound.

| Compound | Structure | IC₅₀ (µM) on HepG2 Cells | Citation |

| 3c | 2-morpholino-4-(4-chloroanilino)quinoline | 11.42 | nih.gov |

| 3d | 2-morpholino-4-(4-bromoanilino)quinoline | 8.50 | nih.gov |

| 3e | 2-morpholino-4-(4-fluoroanilino)quinoline | 12.76 | nih.gov |

Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation

The precise mechanisms of action for this compound are uninvestigated. Research on related compounds suggests that apoptosis induction and cell cycle arrest are common mechanisms for quinoline-based anticancer agents. nih.govnih.gov For example, certain 2-morpholino-4-anilinoquinoline derivatives were found to induce G0/G1 phase arrest in HepG2 cells, limiting their proliferation. nih.gov Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, was shown to induce both apoptosis and autophagy in pancreatic cancer cells through mechanisms involving ER stress and the inhibition of the Akt/mTOR signaling pathway. nih.gov Apoptosis induction was confirmed by the activation of caspase-3 and the cleavage of PARP. nih.gov

Interaction with Biological Macromolecules (e.g., DNA Intercalation, Protein Binding)

Direct evidence of this compound interacting with biological macromolecules is absent from the literature. However, the quinoline scaffold is known to interact with DNA. nih.govmdpi.com Furthermore, a significant body of research has focused on 2-morpholino-quinolinones as inhibitors of DNA-dependent protein kinase (DNA-PK). nih.govresearchgate.netepa.gov These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the enzyme and preventing the repair of DNA double-strand breaks, which can enhance the efficacy of radiation or DNA-damaging chemotherapy. nih.govepa.gov The morpholine group is often crucial for this inhibitory activity. researchgate.net For instance, 8-substituted 2-morpholin-4-yl-quinolin-4-ones have demonstrated IC₅₀ values in the low nanomolar range against DNA-PK. nih.gov

Inhibition of Key Enzymes and Receptors Relevant to Cancer Pathways (e.g., Glyoxalase 1 (GLO1), Epidermal Growth Factor Receptor (EGFR), metabolic enzymes)

The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including those crucial for cancer progression. Research into quinoline derivatives has revealed their potential to inhibit key enzymes and receptors involved in oncogenic signaling pathways.

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition can disrupt downstream signaling cascades that promote cell proliferation and survival. mdpi.comrsc.org While direct inhibitory data for this compound against EGFR is not prominently available in the public domain, the structural components of the molecule suggest a potential for such activity. Studies on related compounds, such as 6-nitro-4-substituted quinazolines, have demonstrated significant EGFR inhibitory potential. nih.gov The presence of the 6-nitro group on the quinoline core is a feature shared with these active EGFR inhibitors. Furthermore, the 4-anilinoquinazoline (B1210976) framework is a common feature in many clinically used EGFR inhibitors. nih.gov The morpholine group at the 2-position of the quinoline ring is also found in other biologically active compounds, including those targeting kinases. nih.govnih.gov The combination of these structural motifs in this compound makes it a plausible candidate for EGFR inhibition, though this requires direct experimental validation.

Glyoxalase 1 (GLO1) is another enzyme implicated in cancer cell survival and proliferation, and its inhibition is being explored as a therapeutic strategy. There is no direct evidence to suggest that this compound inhibits GLO1.

The metabolic reprogramming of cancer cells presents a range of enzymatic targets for therapeutic intervention. Quinolone derivatives have been investigated for their ability to interfere with cancer metabolism. For instance, certain quinoline derivatives have been shown to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. mdpi.com

Table 1: EGFR Inhibitory Activity of Related Quinoline/Quinazoline (B50416) Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Quinazolin-4-one derivative (Compound 18) | EGFR | 110 | - | nih.gov |

| Quinazolin-4-one derivative (Compound 19) | EGFR | 140 | - | nih.gov |

| Erlotinib (Reference Drug) | EGFR | 80 | - | nih.gov |

This table presents data for structurally related compounds to illustrate the potential of the quinoline scaffold. Direct data for this compound is not available.

Other Pharmacological Potentials

Beyond its potential anticancer activities, the chemical structure of this compound suggests it may possess other pharmacological properties, including activity against various pathogens.

Antileishmanial Activity

Table 2: Antileishmanial Activity of Related Quinoline Derivatives

| Compound | Leishmania Species | IC50 (µM) (Amastigotes) | Reference |

| 2-(2-hydroxyprop-2-enyl)quinoline | L. donovani | 2.4 | nih.gov |

| (E)-3-quinolin-2-yl-acrylonitrile | L. donovani | 2.4 | nih.gov |

| 8-hydroxyquinoline | L. martiniquensis | 1.56 µg/mL | peerj.com |

This table presents data for structurally related compounds to illustrate the potential of the quinoline scaffold. Direct data for this compound is not available.

Antimalarial Activity

The quinoline ring system is the cornerstone of many antimalarial drugs, most notably chloroquine. This historical success has spurred the continued investigation of novel quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. chemrxiv.orgnih.gov The 4-aminoquinoline (B48711) scaffold is particularly important for antimalarial activity. While this compound has a morpholine group at the 2-position, the general structural similarity to known antimalarials suggests potential activity. Research on 4-aminoquinoline derivatives continues to yield potent compounds against both chloroquine-sensitive and -resistant parasite strains. chemrxiv.org

Table 3: Antimalarial Activity of a Related 4-Aminoquinoline Derivative

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Piperazine-substituted 4-aminoquinoline (Compound 17) | Dd2 (resistant) | 16.1 | chemrxiv.org |

| Piperazine-substituted 4-aminoquinoline (Compound 17) | 3D7 (sensitive) | 16.0 | chemrxiv.org |

This table presents data for a structurally related compound to illustrate the potential of the quinoline scaffold. Direct data for this compound is not available.

Inhibition of Specific Metabolic Enzymes (e.g., carbonic anhydrase)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govfrontiersin.org The inhibition of specific CA isoforms, particularly those overexpressed in tumors such as CA IX and XII, is an area of active research. nih.gov Quinazolinone derivatives, which are structurally related to quinolines, have been identified as competitive inhibitors of human carbonic anhydrase II (hCA-II). frontiersin.org Some of these compounds exhibit inhibitory constants (Ki) in the nanomolar range. While direct studies on this compound as a carbonic anhydrase inhibitor are lacking, the quinoline/quinazoline scaffold suggests that it could potentially interact with these enzymes.

Table 4: Carbonic Anhydrase Inhibitory Activity of Related Quinazoline Derivatives

| Compound | Isoform | Ki (nM) | Reference |

| 4-Anilinoquinazoline-based benzenesulfonamide (B165840) (Compound 3a) | hCA II | 8.7 | nih.gov |

| 4-Anilinoquinazoline-based benzenesulfonamide (Compound 4a) | hCA II | 2.4 | nih.gov |

| 4-Anilinoquinazoline-based benzenesulfonamide (Compound 4e) | hCA II | 4.6 | nih.gov |

| Acetazolamide (Reference Drug) | hCA II | 12.1 | nih.gov |

This table presents data for structurally related compounds to illustrate the potential of the quinoline scaffold. Direct data for this compound is not available.

Phenotypic Screening Methodologies for Biological Evaluation

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to induce a desired change in the phenotype of a cell or organism, without a preconceived notion of the molecular target. arabjchem.org This method is particularly valuable for identifying first-in-class drugs with novel mechanisms of action.

For a compound like this compound, phenotypic screening would be an essential first step in its biological evaluation. In the context of cancer research, this would typically involve high-throughput screening against a panel of diverse cancer cell lines. mdpi.com Modern phenotypic screening often utilizes high-content imaging, where automated microscopy and image analysis are used to quantify multiple cellular parameters simultaneously, such as cell morphology, proliferation, apoptosis, and the status of specific signaling pathways. arabjchem.org

To better mimic the tumor microenvironment, three-dimensional (3D) cell culture models, such as spheroids or organoids, are increasingly being used in phenotypic screens. These models can provide more physiologically relevant data on compound efficacy compared to traditional two-dimensional (2D) monolayer cultures. mdpi.com

In the context of infectious diseases, phenotypic screens would involve testing the compound against the relevant pathogen, for example, Leishmania promastigotes and amastigotes or Plasmodium falciparum erythrocytic stages, to determine its inhibitory concentration. nih.govchemrxiv.org Subsequent hit-to-lead optimization would then involve medicinal chemistry efforts to improve potency and drug-like properties, guided by the initial phenotypic screening data.

Computational Chemistry and Molecular Modeling in Compound Design and Analysis

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. For 2-Morpholin-4-yl-6-nitroquinoline, DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other species.

These calculations can determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity. The locations of these frontier orbitals indicate the likely sites for electrophilic and nucleophilic attack. For instance, the nitro group (-NO2), being a strong electron-withdrawing group, significantly influences the electronic landscape of the quinoline (B57606) ring, which can be precisely quantified by DFT.

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is instrumental in drug discovery for estimating the binding affinity between a potential drug molecule (ligand) and its biological target. For this compound, docking simulations can be performed against various protein targets to explore its potential as an inhibitor or modulator.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which represents the predicted binding free energy. A more negative score generally indicates a stronger, more favorable binding interaction. Studies on related quinoline and morpholine (B109124) derivatives have shown their potential to bind to a range of targets, including kinases and reverse transcriptase. mdpi.comnih.gov For example, a study on quinoline derivatives targeting the HIV reverse transcriptase binding site reported docking scores as low as -10.67 kcal/mol, indicating high affinity. nih.gov The morpholine group can act as a hydrogen bond acceptor, while the quinoline core can form hydrophobic and π-π stacking interactions with amino acid residues in the active site. mdpi.comscispace.com

Table 1: Example Docking Scores of Related Morpholine and Quinoline Compounds Against Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Morpholine-linked Thiazolidinone | Enoyl‐ACP reductase | -8.6 | scispace.com |

| Morpholine Derivative (MPH-Cu) | ESBL of E.coli | -5.2 | rjlbpcs.com |

| Thiopyrano[2,3-b]quinoline Derivative | CB1a | -6.1 | semanticscholar.org |

This table is illustrative and shows data for structurally related compounds to demonstrate the application of molecular docking.

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. dntb.gov.ua MD simulations, often performed for nanoseconds, model the movements and conformational changes of the ligand and the protein, providing a more realistic representation of the biological environment. mdpi.comnih.gov

For a complex of this compound bound to a protein target, an MD simulation would reveal the stability of the binding pose predicted by docking. mdpi.com It allows for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. nih.gov Researchers can calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. mdpi.com These simulations are crucial for validating docking results and understanding the nuanced, dynamic interplay between a ligand and its receptor. nih.gov

In Silico Prediction of Drug-Likeness and Pharmacokinetic-Relevant Parameters

In the early stages of drug discovery, it is vital to assess whether a compound possesses properties consistent with a viable drug candidate. springernature.com In silico tools like SwissADME are widely used to predict "drug-likeness" based on established guidelines, such as Lipinski's Rule of Five. nih.govmdpi.com These rules evaluate physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

For this compound, these predictive models can quickly assess its potential for oral bioavailability. mdpi.com The analysis provides a preliminary filter, helping to prioritize compounds for further development while flagging potential liabilities, such as poor absorption or membrane permeability, without needing to run initial lab experiments. nih.govnih.gov It is a cost-effective method to discard molecules that are unlikely to succeed as drugs due to unfavorable pharmacokinetic properties. springernature.com

Table 2: Key Principles for Evaluating Drug-Likeness

| Rule/Principle | Parameter | Preferred Range/Value | Significance |

|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight | ≤ 500 Da | Influences absorption and diffusion |

| LogP (Lipophilicity) | ≤ 5 | Affects solubility and permeability | |

| H-bond Donors | ≤ 5 | Impacts binding and solubility | |

| H-bond Acceptors | ≤ 10 | Impacts binding and solubility | |

| Veber's Rule | Rotatable Bonds | ≤ 10 | Relates to oral bioavailability |

Identification of Reactive Sites and Conformational Preferences through Modeling

Molecular modeling is essential for identifying the most chemically reactive sites within a molecule and understanding its conformational flexibility. For this compound, computational analysis can generate an electrostatic potential (ESP) map. This map visually highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms in the morpholine and quinoline rings, along with the oxygen atoms of the nitro group, are expected to be nucleophilic sites, while adjacent carbon and hydrogen atoms may be electrophilic.

Future Directions and Advanced Research Frontiers in Quinoline Based Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with numerous methods documented in the literature. researchgate.net Traditional methods like the Skraup, Doebner–von Miller, and Friedlander syntheses have been foundational. nih.gov However, the future of quinoline synthesis, including for compounds like 2-Morpholin-4-yl-6-nitroquinoline, lies in the development of more efficient, versatile, and environmentally sustainable pathways.

Recent advancements have focused on transition metal-catalyzed reactions and the use of green chemistry principles. researchgate.netnih.gov For instance, ultrasound-assisted synthesis has been shown to significantly reduce reaction times and increase yields for certain quinoline derivatives. nih.gov A key synthetic challenge for this compound involves the strategic introduction of the morpholine (B109124) and nitro groups onto the quinoline core. A plausible approach could involve the nitration of a bromoquinoline precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholine moiety. researchgate.net This method offers a convenient route for the polyfunctionalization of the quinoline ring. researchgate.net

Future research should prioritize the development of one-pot syntheses and multicomponent reactions to improve process efficiency. nih.gov The exploration of novel catalysts, including biocatalysts and nano-catalysts, could lead to more selective and sustainable synthetic routes. Furthermore, the use of greener solvents and reaction conditions will be crucial in minimizing the environmental impact of producing these valuable compounds. nih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Description | Advantages | Disadvantages |

| Classical Named Reactions (e.g., Skraup, Friedlander) | Condensation reactions to form the quinoline ring system. nih.gov | Well-established, readily available starting materials. | Often require harsh reaction conditions, may have limited substituent tolerance. |

| Transition Metal-Catalyzed Reactions | Cross-coupling reactions (e.g., Suzuki, Heck) for functionalization. researchgate.net | High efficiency, good functional group tolerance. | Cost and toxicity of metal catalysts, requires pre-functionalized substrates. |

| Ultrasound/Microwave-Assisted Synthesis | Use of alternative energy sources to accelerate reactions. nih.gov | Reduced reaction times, increased yields, potentially milder conditions. nih.gov | Requires specialized equipment, scalability can be a challenge. |

| Green Chemistry Approaches | Use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov | Reduced environmental impact, increased safety. | May require significant process optimization to achieve high efficiency. |

Development of Advanced Analogues with Tuned Biological Profiles and Enhanced Specificity

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The this compound structure offers multiple points for modification to create advanced analogues with improved therapeutic properties. The morpholine ring, for example, is a privileged structure in medicinal chemistry, often contributing to improved pharmacokinetic profiles. researchgate.netjchemrev.com The nitro group, a strong electron-withdrawing group, is known to be a key pharmacophore in many bioactive molecules, including some with antimicrobial and anticancer activities. nih.gov

Future research will focus on creating a library of analogues by systematically modifying the quinoline core, the morpholine ring, and the position of the nitro group. For example, the regioisomeric position of the nitro group can significantly impact biological activity, as seen in the differing biochemical characteristics of 5-nitro and 6-nitro substituted 8-hydroxyquinolines. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this endeavor. researchgate.net By correlating structural modifications with changes in biological activity, researchers can identify key structural features responsible for potency and selectivity. This knowledge can then be used to design analogues with tuned biological profiles, such as enhanced activity against a specific target or reduced off-target effects. For instance, studies on similar quinoline derivatives have shown that modifications to the C4 position can significantly influence cytotoxicity against cancer cell lines. nih.gov

Integration of Multi-Targeting Strategies for Complex Disease Treatment

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways and targets. nih.govup.ac.za The traditional "one-drug, one-target" approach has shown limited efficacy against such diseases. up.ac.za Consequently, there is a growing interest in developing multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple targets simultaneously. researchgate.net

Quinoline-based scaffolds are well-suited for the design of MTDLs. researchgate.net Their versatile chemistry allows for the incorporation of different pharmacophores that can interact with various biological targets. nih.gov For a compound like this compound, a multi-targeting strategy could involve designing analogues that, for example, inhibit both protein kinases and other key enzymes involved in cancer progression. This can be achieved by merging or linking pharmacophoric elements of known inhibitors onto the quinoline framework. nih.gov

The development of such hybrid compounds could lead to more effective therapies with a reduced risk of drug resistance. nih.gov For example, some quinoline-based kinase inhibitors have already been approved for cancer treatment, demonstrating the potential of this scaffold in targeting key signaling pathways. nih.govresearchgate.net Future research on this compound and its analogues should explore their potential to modulate multiple targets relevant to specific complex diseases.

Application of Chemoinformatics and Artificial Intelligence in Rational Drug Design and Optimization

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery. nih.govresearchgate.net These computational tools can analyze vast amounts of chemical and biological data to identify promising drug candidates, predict their properties, and guide their optimization. longdom.orgmdpi.com

For the development of analogues of this compound, chemoinformatic approaches can be invaluable. Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of quinoline derivatives with their biological activities. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency and most favorable drug-like properties. longdom.org

Molecular docking and molecular dynamics simulations can provide insights into how these compounds bind to their biological targets at the atomic level. nih.gov This information is crucial for understanding the mechanism of action and for designing modifications that can enhance binding affinity and selectivity. AI and machine learning algorithms can further accelerate this process by generating novel molecular structures with desired properties and predicting their synthetic accessibility. nih.govnih.gov The use of these in silico techniques can significantly reduce the time and cost associated with the discovery and development of new quinoline-based drugs. mdpi.com

Table 2: Chemoinformatic and AI Tools in Quinoline Drug Design

| Tool/Technique | Application | Benefit |

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity based on chemical structure. nih.gov | Prioritize synthesis of potent compounds, reduce animal testing. |

| Molecular Docking | Predict the binding mode of a ligand to a protein target. nih.gov | Understand mechanism of action, guide lead optimization. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of a ligand-protein complex over time. nih.gov | Assess binding stability and conformational changes. |

| Virtual Screening | Computationally screen large compound libraries against a target. longdom.org | Identify potential hit compounds rapidly and cost-effectively. |

| AI/Machine Learning | Generate novel molecules, predict properties (ADMET), and analyze complex data. nih.govnih.gov | Accelerate drug discovery, design molecules with desired profiles. nih.gov |

Elucidation of Comprehensive Mechanistic Pathways at the Molecular and Cellular Levels

A deep understanding of a drug candidate's mechanism of action is fundamental for its successful development. For this compound and its analogues, it is crucial to elucidate the precise molecular and cellular pathways through which they exert their biological effects.

The nitro group in nitroaromatic compounds is often bio-reduced to produce reactive intermediates, such as nitroso and superoxide (B77818) species, which can covalently modify biological macromolecules like DNA, leading to cell death. nih.gov This is a well-known mechanism for the antimicrobial activity of compounds like nitrofurantoin. drugbank.com Another potential mechanism for nitroquinolines is the inhibition of specific enzymes. For instance, nitroxoline, a 5-nitro-8-hydroxyquinoline, is thought to exert its antibacterial and antitumor effects by chelating metal ions essential for bacterial growth and by inhibiting enzymes like methionine aminopeptidase. drugbank.com The genotoxic compound 4-nitroquinoline (B1605747) 1-oxide (4-NQO) is reduced to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which is believed to be the ultimate toxic species. frontiersin.orgnih.gov

Future research should employ a range of techniques to unravel the mechanistic pathways of this compound. This includes identifying its specific molecular targets using methods like affinity chromatography and mass spectrometry. Cellular studies, such as cell cycle analysis and apoptosis assays, can reveal the compound's effects on cell proliferation and survival. nih.govnih.gov Furthermore, investigating the compound's impact on key signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways, which are often dysregulated in disease, will provide a comprehensive understanding of its mechanism of action. frontiersin.org

Q & A

Basic: How can the synthesis of 2-Morpholin-4-yl-6-nitroquinoline be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nitro group introduction, morpholine ring coupling, and quinoline core formation. Key steps include:

- Nitroquinoline Precursor Preparation : Start with halogenated quinoline derivatives (e.g., 6-nitro-2-chloroquinoline) for nucleophilic substitution with morpholine. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction efficiency .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Monitor reaction progress using TLC and adjust stoichiometry (e.g., 1.2 equivalents of morpholine to ensure complete substitution). Avoid hydrolysis by maintaining anhydrous conditions .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- Spectroscopy :

- NMR : Use - and -NMR in DMSO-d to confirm substitution patterns. The morpholine protons appear as a singlet (~3.7 ppm), while nitro group deshielding shifts quinoline protons downfield .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] for CHNO).

- Crystallography :

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

Discrepancies often arise from assay variability or divergent molecular targets. Address this by:

- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for kinase inhibition studies) and validate via Western blotting for target engagement .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., nitro group position, morpholine substitutions) to isolate critical pharmacophores. Computational docking (AutoDock Vina) can predict binding modes to targets like PI3Kγ .

- Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify statistically significant trends .

Advanced: How can computational modeling predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reaction pathway prediction .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of binding poses. Analyze hydrogen bonding (e.g., morpholine oxygen with kinase active sites) .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, CYP450 inhibition) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in Morpholine Rings : Use SHELXL’s PART instruction to model alternative conformations. Apply restraints (e.g., SIMU) to maintain reasonable thermal motion .

- Twinned Crystals : Test for twinning via R analysis. Refine using HKLF5 format in SHELXL or switch to twin-law-specific software (e.g., TwinRotMat) .

- Validation : Cross-check with checkCIF for geometric outliers (e.g., bond angles >5° from ideal values) .

Basic: How to design experiments to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- In Vitro Kinase Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, PI3K). Include staurosporine as a positive control .

- Cellular IC Determination : Treat cancer cell lines (e.g., MCF-7) with a concentration gradient (1 nM–100 µM) and measure viability via MTT assay. Confirm target modulation via phospho-kinase arrays .

Advanced: How to analyze conformational dynamics of the morpholine ring in solution and solid states?

Methodological Answer:

- Solution-State NMR : Use - NOESY to detect through-space correlations between morpholine protons and adjacent substituents .

- Solid-State Analysis : Apply Cremer-Pople puckering parameters (q, θ, φ) to X-ray data for quantitative ring puckering analysis. Compare with DFT-optimized gas-phase geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.